3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid
Description
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid is a heterocyclic carboxylic acid featuring a benzoic acid core substituted with a methoxy group at position 5 and a thiophene ring at position 3. The thiophene moiety is further functionalized with a methoxycarbonyl (-COOCH₃) group at position 5 (Figure 1). This structure combines aromatic, electron-withdrawing (carboxylic acid, methoxycarbonyl), and electron-donating (methoxy) groups, making it a versatile scaffold for pharmaceutical and materials science applications. Its synthesis typically involves Suzuki-Miyaura coupling or iodocyclization strategies, as seen in related compounds .
Properties
IUPAC Name |
3-methoxy-5-(5-methoxycarbonylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-11-4-8(3-9(5-11)13(15)16)10-6-12(20-7-10)14(17)19-2/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOJWTRORRSRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CSC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690997 | |
| Record name | 3-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-34-3 | |
| Record name | 3-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Coupling with Benzoic Acid: The final step involves coupling the thiophene derivative with a benzoic acid derivative using Suzuki-Miyaura cross-coupling reactions, which employ palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory or analgesic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, it may function as a charge carrier or a component of conductive polymers, facilitating electron transport.
Comparison with Similar Compounds
4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid
- Structure : Replaces the benzoic acid core with picolinic acid (pyridine-2-carboxylic acid). The thiophene substitution pattern is identical.
- This may improve solubility or target specificity in enzyme inhibition (e.g., kinase targets).
- Data: InChIKey: JUUHJOSOJIPFDL-UHFFFAOYSA-N; molecular formula: C₁₂H₉NO₄S .
5-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methylphenol (CAS 1261948-37-1)
- Structure: Substitutes the carboxylic acid group with a phenol (-OH) and adds a methyl group at position 3.
- The methyl group may sterically hinder interactions with biological targets.
3-(3-Chloro-5-methylphenyl)-5-methoxybenzoic Acid
- Structure : Replaces the thiophene ring with a 3-chloro-5-methylphenyl group.
- Key Differences: The chloro and methyl substituents increase lipophilicity, favoring hydrophobic interactions in drug-receptor binding. This compound may show enhanced activity in targets requiring nonpolar interactions, such as G-protein-coupled receptors.
- Data : InChIKey:
PQMIKGMKPMKIEN-UHFFFAOYSA-N; CAS: 1261936-19-9 .
3-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)-5-(5-(methoxycarbonyl)thiophen-2-yl)-2-methylbenzoic acid (Compound 42c)
- Structure: Features a benzoic acid core with a thiophene at position 5 and an ethyl(tetrahydro-2H-pyran-4-yl)amino group at position 3.
- Key Differences: The amino substituent introduces a basic nitrogen, which can form salt bridges with acidic residues in enzymes (e.g., p38α MAP kinase inhibitors). The tetrahydro-2H-pyran group adds conformational rigidity.
Benzo[b]thiophene-3-acetic acid, 5-methoxy (CAS 30129-68-1)
- Structure : Attaches an acetic acid chain to a benzo[b]thiophene system with a methoxy group at position 5.
- This compound’s benzo[b]thiophene core is structurally distinct from the monosubstituted thiophene in the target molecule.
- Applications : Similar derivatives are explored for anti-inflammatory or anticancer activity .
Biological Activity
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid is an organic compound characterized by a unique substitution pattern that may confer distinct biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant research findings and case studies.
- Molecular Formula : C₁₄H₁₂O₅S
- CAS Number : 1261898-34-3
- Structure : The compound features a thiophene ring with a methoxycarbonyl group and a benzoic acid moiety, which influences its reactivity and biological interactions.
The biological activity of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid exhibit anticancer properties. For instance:
- A study evaluated the cytotoxic effects of various thiophene derivatives against breast cancer cell lines (MDA-MB-231). The results showed significant cell viability reduction, suggesting potential for anticancer applications .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 25.0 | MDA-MB-231 |
| Compound B | 15.0 | SKW-3 |
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Similar thiophene derivatives have shown efficacy against various bacterial strains, indicating that 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid may possess similar activities .
Anti-inflammatory Effects
In preliminary studies, the compound has been linked to anti-inflammatory activity through modulation of inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Cytotoxicity Assay : A study utilized the MTT assay to assess the cytotoxic effects of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis confirmed via TUNEL assay .
- In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth rates, supporting the anticancer potential of thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
